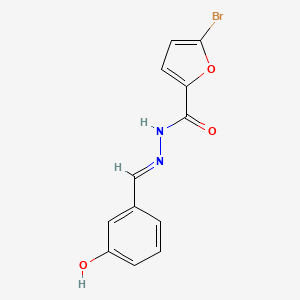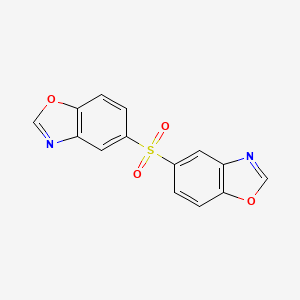![molecular formula C18H20N2O4 B5591048 2-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B5591048.png)
2-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves intricate chemical processes that aim to create derivatives with potential therapeutic effects. For instance, derivatives of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones have been synthesized for pharmacological evaluation, showcasing the methodological diversity in creating compounds with specific biological activities (Bhosale et al., 2014). Another study focuses on the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, emphasizing the structural confirmation and the enzymatic activity of the synthesized compounds (Hussain et al., 2017).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical and physical properties of a compound. Studies involving single crystal X-ray diffraction and DFT calculations provide insights into the reactive sites, highlighting the importance of molecular structure in determining a compound's chemical behavior and potential applications (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds are influenced by their molecular structure. Research on the electrochemical synthesis based on the oxidation of related compounds demonstrates the versatility and potential of electrochemical methods in synthesizing new derivatives with significant chemical properties (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. Crystal structure studies and Hirshfeld surface analysis are among the methods used to explore the physical characteristics, offering insights into the stability and potential applications of these compounds (Kumara et al., 2017).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances and stability under different conditions, is essential for exploring the potential applications of these compounds. Studies on the synthesis and molecular docking of derivatives as therapeutic agents for diseases like Alzheimer's highlight the significance of chemical properties in developing new drugs (Hussain et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Therapeutic Potential
- A study by Hussain et al. (2017) focused on synthesizing derivatives of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone. These compounds exhibited significant enzyme inhibitory activity, suggesting potential as therapeutic agents. The synthesized molecules were active against various Gram-positive and Gram-negative bacterial strains, and their cytotoxicity was evaluated to determine their utility as possible therapeutic agents (Hussain et al., 2017).
Conformational and Vibrational Studies for Drug Development
- Abdulmujeeb T. Onawole et al. (2017) conducted conformational, vibrational, and DFT studies on a synthesized arylpiperazine-based drug, closely related to 2-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone. This research provided insights into the molecular docking mechanism of the molecule as an agonist in the human GABA A receptor. The study's findings contribute to understanding the biochemical properties of arylpiperazine-based drugs (Onawole et al., 2017).
Antimicrobial and Enzyme Inhibitory Activities
- Research by Arif Mermer et al. (2018) explored the synthesis of conazole analogues containing a piperazine nucleus. These compounds were tested for antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities, showing promising results. The study provides valuable insights into the potential medical applications of these compounds (Mermer et al., 2018).
Potential in Treating Neurological Disorders
- A study conducted by S. Bhosale et al. (2014) described the synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives. These compounds exhibited significant anti-dopaminergic and anti-serotonergic activity, indicating their potential as antipsychotic drugs. This research could have implications for developing treatments for neurological disorders (Bhosale et al., 2014).
Pharmacological Evaluation for Antipsychotics
- In another study, 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives were synthesized and evaluated for their pharmacological potential as antipsychotics. The study included computational studies and QSAR analysis, contributing to the field of drug design and development (Bhosale et al., 2014).
Anticancer Activity of Platinum(II) Dithiocarbamate Complexes
- Research by M. Amir et al. (2016) involved synthesizing heteroleptic platinum(II) dithiocarbamates with potential anticancer activity. These complexes were characterized by various analytical techniques, and their interactions with DNA were studied, revealing insights into their mechanism of action against cancer cells (Amir et al., 2016).
Eigenschaften
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-6-4-14(5-7-15)16(21)13-19-8-10-20(11-9-19)18(22)17-3-2-12-24-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOIVSDTYVNHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromobenzyl)oxy]benzaldehyde oxime](/img/structure/B5590971.png)
![4-[(4-ethyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5590974.png)
![1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5590983.png)

![N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5590997.png)
![5-(3-pyridinyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5591003.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5591023.png)
![((3R*,4R*)-1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5591025.png)
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5591028.png)
![5-cyclopropyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1,3,4-oxadiazol-2-amine](/img/structure/B5591038.png)
![{4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5591039.png)
![N'-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5591044.png)
![4-{[(2-methoxy-1-naphthyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5591063.png)